(Z)-3-(3-Aminophenyl)acrylic acid

説明

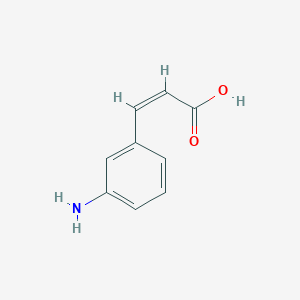

(Z)-3-(3-Aminophenyl)acrylic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of an amino group attached to the phenyl ring and a carboxylic acid group at the end of the prop-2-enoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Aminophenyl)acrylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.

Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Knoevenagel Condensation: The resulting 3-aminobenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reduction: Large-scale reduction of 3-nitrobenzaldehyde using industrial hydrogenation equipment.

Condensation Reaction: Conducting the Knoevenagel condensation in large reactors with efficient mixing and temperature control to ensure high yield and purity.

化学反応の分析

Types of Reactions

(Z)-3-(3-Aminophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

(Z)-3-(3-Aminophenyl)acrylic acid, with the chemical formula , features a phenyl group substituted with an amino group at the 3-position of the acrylic acid backbone. This structure contributes to its reactivity in various chemical transformations, making it a valuable building block in organic synthesis.

Spiro Annulation Reactions

One of the notable applications of this compound is in spiro annulation reactions. Recent studies have demonstrated its effectiveness as a precursor in the synthesis of spiro [pyrrole-3,2′-quinazoline] carboxylate derivatives. The reaction involves a one-pot domino process catalyzed by Lewis acids, which allows for the construction of complex molecular architectures efficiently.

Case Study: Lewis Acid-Catalyzed Synthesis

- Method : The reaction of (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides under Lewis acid catalysis.

- Yield : Products were obtained in good to excellent yields, showcasing the compound's utility in forming diverse spiro compounds.

- Benefits : The method offers advantages such as reduced reaction times and minimized purification steps, enhancing synthetic efficiency .

| Reaction Conditions | Catalyst Used | Yield (%) |

|---|---|---|

| 10 mol% Bi(OTf)₃ | Bi(OTf)₃ | 90 |

| 5 mol% Bi(OTf)₃ | Bi(OTf)₃ | Moderate |

| Various Lewis Acids | Indium triflate, etc. | 60-82 |

Multicomponent Reactions

The compound has also been utilized in multicomponent reactions (MCRs), which are highly valued in pharmaceutical chemistry for their ability to construct complex molecules from simple starting materials in a single step.

Case Study: MCRs Involving this compound

- Application : Formation of N-heterocyclic compounds through MCRs.

- Outcome : High atom economy and efficiency make these reactions attractive for drug discovery and development .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. The structural features allow for interactions with biological targets involved in cancer progression.

Case Study: Anticancer Screening

- Findings : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines.

- Mechanism : Potential mechanisms include inhibition of cell proliferation and induction of apoptosis, although further studies are needed to elucidate specific pathways .

Role in Drug Design

The compound's ability to serve as a scaffold for drug design has been explored extensively. Its structural versatility allows for modifications that can enhance biological activity or selectivity toward specific targets.

作用機序

The mechanism of action of (Z)-3-(3-Aminophenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

(E)-3-(3-aminophenyl)prop-2-enoic acid: The trans isomer of the compound.

3-(3-aminophenyl)propanoic acid: A saturated analog without the double bond.

3-(4-aminophenyl)prop-2-enoic acid: An isomer with the amino group in the para position.

Uniqueness

(Z)-3-(3-Aminophenyl)acrylic acid is unique due to its specific configuration (Z-isomer) and the position of the amino group on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its isomers and analogs.

生物活性

(Z)-3-(3-Aminophenyl)acrylic acid, also known as trans-3-(3-aminophenyl)acrylic acid, is a compound with significant biological activity, particularly in the fields of cancer research and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

- Chemical Formula : C9H9NO2

- CAS Number : 1194826-85-1

- Molecular Weight : 163.17 g/mol

The compound features a phenyl ring substituted with an amino group and an acrylic acid moiety, which contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It acts through mechanisms such as apoptosis induction and cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS, which can lead to oxidative stress in cancer cells, ultimately resulting in cell death .

- Interaction with Cellular Pathways : It modulates key signaling pathways involved in cell survival and apoptosis, such as the MAPK/ERK pathway .

Anticancer Activity

Numerous studies have focused on the anticancer properties of this compound:

- Cell Lines Tested : The compound has demonstrated cytotoxic effects against glioma and breast cancer cell lines. For instance, in vitro studies showed a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure .

- Case Study Example : A study involving human glioma cells reported that treatment with this compound resulted in a 43% reduction in tumor growth compared to untreated controls after 48 hours.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Studies

-

Glioma Cell Study :

- Objective : Evaluate the cytotoxic effects on glioma cells.

- Findings : Significant apoptosis was observed at concentrations above 10 µM after 24 hours.

- : Suggests potential for developing new glioma therapies based on this compound's structure.

-

Breast Cancer Cell Study :

- Objective : Assess the impact on breast cancer cell proliferation.

- Methodology : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in viability was noted, with IC50 values around 15 µM.

特性

IUPAC Name |

(Z)-3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-56-8 | |

| Record name | NSC31674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。